Tartrate de kétansérine

Vue d'ensemble

Description

Le tartrate de ketansérine est un antagoniste sélectif du récepteur 5-HT2A de la sérotonine. Initialement développé comme agent antihypertenseur, il a trouvé des applications dans divers domaines, y compris la cicatrisation des plaies et la recherche scientifique. Le composé est connu pour sa capacité à accélérer l'épithélialisation, ce qui le rend utile dans le traitement des plaies, des brûlures, des ulcères et des fissures anales .

Applications De Recherche Scientifique

Ketanserin tartrate has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in studies involving serotonin receptors.

Biology: Employed in receptor binding assays and autoradiography to study serotonin 5-HT2A receptor distribution in the brain

Industry: Utilized in the formulation of topical gels for wound healing and other therapeutic applications

Mécanisme D'action

Target of Action

Ketanserin tartrate primarily targets the 5-HT2A receptor , a subtype of the 5-HT2 receptor of the serotonin system . This receptor plays a crucial role in the function of the serotonergic system, which is involved in various physiological processes.

Mode of Action

Ketanserin tartrate acts as an inverse agonist at the 5-HT2A receptor . This means it binds to the same receptor as serotonin but induces the opposite effect. It decreases the receptor’s activity rather than increasing it. At higher concentrations, Ketanserin also shows affinity for α1-adrenoceptors .

Biochemical Pathways

It’s known that the drug inhibits hmg coa reductase activity, a key enzyme in the cholesterol synthesis pathway . This inhibition is likely one of the mechanisms for the plasma LDL cholesterol reduction observed with Ketanserin treatment .

Pharmacokinetics

Ketanserin tartrate is almost completely absorbed (more than 98%) after oral administration, with peak plasma concentrations reached within 0.5 to 2 hours . It undergoes significant first-pass metabolism in the liver, resulting in an absolute bioavailability of around 50% . The drug is extensively distributed in tissues, with a volume of distribution of 3 to 6 L/kg . It binds strongly to plasma proteins, mainly albumin, with only about 5% remaining free . Ketanserin is extensively metabolized, with less than 2% excreted as the parent compound .

Result of Action

The molecular and cellular effects of Ketanserin tartrate’s action are diverse. It has been found to stimulate collagen synthesis, which is involved in wound healing . It also significantly reduces nicotine self-administration in rats, suggesting a potential role in nicotine addiction treatment . Furthermore, it has been shown to decrease blood pressure and peripheral vascular resistance in hypertensive patients .

Action Environment

The action of Ketanserin tartrate can be influenced by various environmental factors. For instance, its antihypertensive activity is more effective in elderly patients provided plasma potassium concentrations are normal at the start of treatment and are maintained within the normal range .

Analyse Biochimique

Biochemical Properties

Ketanserin tartrate plays a significant role in biochemical reactions by interacting with specific receptors and ion channels. It is known to selectively antagonize the serotonin 5-HT2A receptor, which is involved in various physiological processes such as vasoconstriction, platelet aggregation, and neurotransmission . Additionally, ketanserin tartrate inhibits the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization . The interaction with these biomolecules is concentration-dependent, with an IC50 value of 0.11 μM for hERG channel inhibition .

Cellular Effects

Ketanserin tartrate exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it reduces vasoconstriction by blocking the serotonin 5-HT2A receptor, leading to vasodilation and decreased blood pressure . In platelets, ketanserin tartrate inhibits aggregation, thereby reducing the risk of thrombosis . Furthermore, in fibroblasts and epithelial cells, ketanserin tartrate promotes wound healing by accelerating epithelialization and reducing fibrosis . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of ketanserin tartrate involves its binding to the serotonin 5-HT2A receptor, where it acts as an inverse agonist . This binding inhibits the receptor’s activity, leading to a decrease in intracellular calcium levels and subsequent relaxation of vascular smooth muscle cells . Additionally, ketanserin tartrate’s inhibition of the hERG potassium channel affects cardiac repolarization, which can have implications for cardiac function . The compound also influences gene expression by modulating the activity of transcription factors and signaling pathways involved in cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ketanserin tartrate have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that ketanserin tartrate maintains its efficacy in reducing blood pressure and promoting wound healing over several weeks of treatment . Prolonged exposure to ketanserin tartrate can lead to desensitization of the serotonin 5-HT2A receptor, resulting in diminished therapeutic effects .

Dosage Effects in Animal Models

The effects of ketanserin tartrate vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure and inhibits platelet aggregation without significant adverse effects . At higher doses, ketanserin tartrate can cause hypotension, bradycardia, and other cardiovascular side effects . In some studies, high doses of ketanserin tartrate have also been associated with hepatotoxicity and renal toxicity in animal models . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Ketanserin tartrate is extensively metabolized in the liver, primarily through ketone reduction and oxidative N-dealkylation . The major metabolite, ketanserin-ol, is excreted in the urine and does not contribute significantly to the pharmacological effects of the parent compound . The metabolic pathways of ketanserin tartrate involve various enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation . These metabolic processes can influence the compound’s bioavailability, half-life, and overall efficacy.

Transport and Distribution

Within cells and tissues, ketanserin tartrate is transported and distributed through interactions with plasma proteins and cellular transporters . The compound is highly protein-bound, with approximately 95% of it bound to albumin in the plasma . This binding affects its distribution and availability to target tissues. Ketanserin tartrate is also known to accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . The transport and distribution of ketanserin tartrate are crucial for its therapeutic effects and potential side effects.

Subcellular Localization

Ketanserin tartrate’s subcellular localization is primarily determined by its interactions with specific receptors and ion channels. The compound is predominantly localized to the plasma membrane, where it binds to the serotonin 5-HT2A receptor and hERG potassium channel . Additionally, ketanserin tartrate can be found in intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may undergo post-translational modifications and trafficking . These localization patterns are essential for its activity and function within cells.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le tartrate de ketansérine est synthétisé en utilisant la ketansérine et l'acide DL-tartrique comme matières premières. Le processus implique la dissolution de ces composants dans l'éthanol, suivie d'un chauffage et d'une cristallisation pour obtenir le produit cible .

Méthodes de Production Industrielle : Dans les environnements industriels, la préparation du tartrate de ketansérine suit des principes similaires, mais à plus grande échelle. L'utilisation de l'éthanol comme solvant et le processus de cristallisation sont optimisés pour la production de masse, assurant un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le tartrate de ketansérine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : L'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des produits réduits.

Substitution : Remplacement d'un groupe fonctionnel par un autre, impliquant souvent des réactifs nucléophiles ou électrophiles.

Réactifs et Conditions Communs:

Agents oxydants : Comme le permanganate de potassium ou le peroxyde d'hydrogène.

Agents réducteurs : Comme le borohydrure de sodium ou l'hydrure de lithium aluminium.

Réactifs de substitution : Y compris les halogènes, les agents alkylants et les nucléophiles.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la Recherche Scientifique

Le tartrate de ketansérine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé de référence dans les études impliquant les récepteurs de la sérotonine.

Biologie : Employé dans les essais de liaison aux récepteurs et l'autoradiographie pour étudier la distribution du récepteur 5-HT2A de la sérotonine dans le cerveau

Industrie : Utilisé dans la formulation de gels topiques pour la cicatrisation des plaies et d'autres applications thérapeutiques

5. Mécanisme d'Action

Le tartrate de ketansérine exerce ses effets en antagonisant sélectivement le récepteur 5-HT2A de la sérotonine. Cette action inhibe la liaison de la sérotonine à ces récepteurs, modulant ainsi divers processus physiologiques. Le composé affecte également le courant hERG, qui est impliqué dans la repolarisation cardiaque .

Composés Similaires:

Ritansérine : Un autre antagoniste sélectif du récepteur 5-HT2A avec des applications similaires dans la recherche et la médecine.

Cyproheptadine : Un antagoniste de la sérotonine avec des propriétés antihistaminiques, utilisé dans le traitement des allergies et d'autres conditions.

Miansérine : Un antidépresseur qui agit également comme un antagoniste des récepteurs de la sérotonine.

Unicité du Tartrate de Ketansérine : Le tartrate de ketansérine se distingue par sa forte sélectivité pour le récepteur 5-HT2A et ses effets supplémentaires sur le courant hERG. Cette double action le rend particulièrement utile dans les contextes de recherche et thérapeutique .

Comparaison Avec Des Composés Similaires

Ritanserin: Another selective 5-HT2A receptor antagonist with similar applications in research and medicine.

Cyproheptadine: A serotonin antagonist with antihistamine properties, used in treating allergies and other conditions.

Mianserin: An antidepressant that also acts as a serotonin receptor antagonist.

Uniqueness of Ketanserin Tartrate: Ketanserin tartrate stands out due to its high selectivity for the 5-HT2A receptor and its additional effects on the hERG current. This dual action makes it particularly useful in both research and therapeutic contexts .

Propriétés

Numéro CAS |

83846-83-7 |

|---|---|

Formule moléculaire |

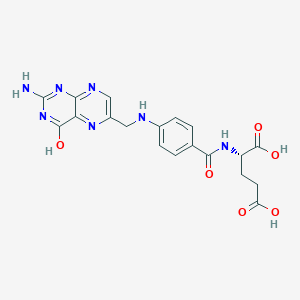

C26H30FN3O10 |

Poids moléculaire |

563.5 g/mol |

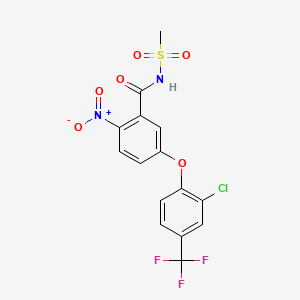

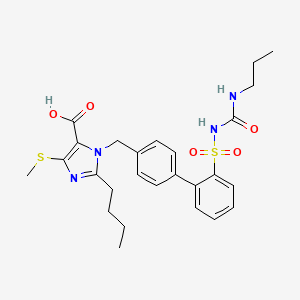

Nom IUPAC |

2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione;hydrate |

InChI |

InChI=1S/C22H22FN3O3.C4H6O6.H2O/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;5-1(3(7)8)2(6)4(9)10;/h1-8,16H,9-14H2,(H,24,29);1-2,5-6H,(H,7,8)(H,9,10);1H2 |

Clé InChI |

KJJRKCWDAHTVRL-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérique |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O.C(C(C(=O)O)O)(C(=O)O)O.O |

Apparence |

Solid powder |

| 83846-83-7 | |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ketanserin tartrate; KJK-945; KJK945; KJK 945; R 49945; R49945; R-49945 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

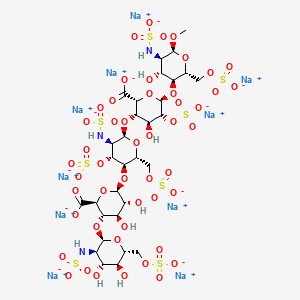

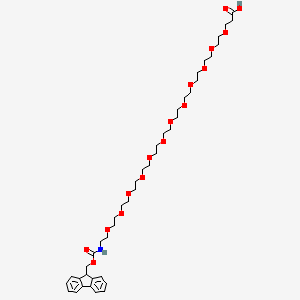

![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)

![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)